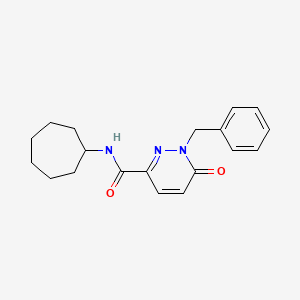![molecular formula C17H19NO5 B14151937 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione CAS No. 573934-32-4](/img/structure/B14151937.png)
3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione is an organic compound with a complex structure that includes multiple methyl groups, a nitrophenyl group, and an oxane-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione typically involves multiple steps, including the formation of the oxane-dione core and the introduction of the nitrophenyl group. Common synthetic routes may include:
Formation of the Oxane-Dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Nitrophenyl Group: This step may involve a nitration reaction followed by a coupling reaction to attach the nitrophenyl group to the oxane-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.
科学研究应用
3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies due to its unique structure.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3,3,5,5-tetramethyl-6-[(E)-2-(4-nitrophenyl)ethenyl]oxane-2,4-dione: Similar structure but with a different position of the nitrophenyl group.
3,3,5,5-tetramethyl-6-[(E)-2-(2-nitrophenyl)ethenyl]oxane-2,4-dione: Similar structure but with a different position of the nitrophenyl group.
Uniqueness
The uniqueness of 3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
573934-32-4 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione |
InChI |
InChI=1S/C17H19NO5/c1-16(2)13(23-15(20)17(3,4)14(16)19)9-8-11-6-5-7-12(10-11)18(21)22/h5-10,13H,1-4H3/b9-8+ |
InChI 键 |
FFGXYKSRDSNOTB-CMDGGOBGSA-N |
手性 SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
溶解度 |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
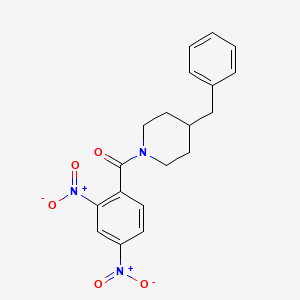
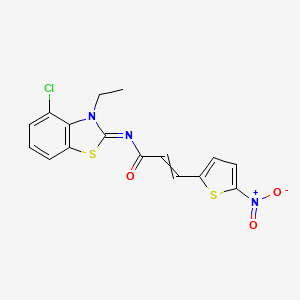
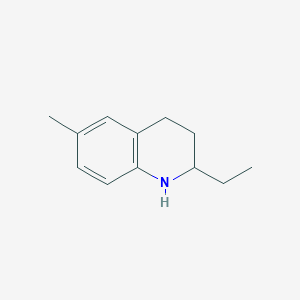
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
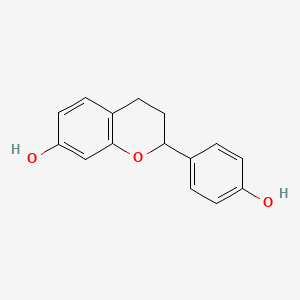
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)
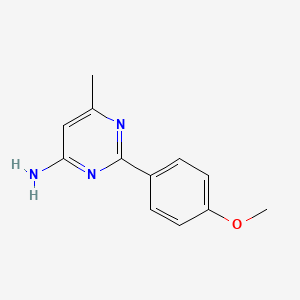
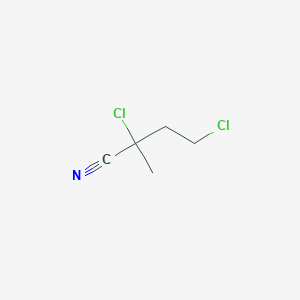
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)

![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
